molecular formula C13H10F2O2 B11870889 1-(Difluoromethyl)naphthalene-2-acetic acid

1-(Difluoromethyl)naphthalene-2-acetic acid

Cat. No.: B11870889
M. Wt: 236.21 g/mol
InChI Key: WTZPDRRXUDBGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)naphthalene-2-acetic acid is a fluorinated derivative of naphthalene acetic acid, characterized by a difluoromethyl group (-CF₂H) substituted at the 1-position of the naphthalene ring and an acetic acid moiety at the 2-position. This structural modification introduces unique physicochemical and biological properties compared to non-fluorinated analogs. Fluorine’s electronegativity and small atomic radius enhance molecular stability, lipophilicity, and bioavailability, making it a critical component in agrochemical and pharmaceutical design .

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[1-(difluoromethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)12-9(7-11(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,13H,7H2,(H,16,17)

InChI Key

WTZPDRRXUDBGNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Deoxofluorination of Ketones

Deoxofluorination is a widely used method for converting carbonyl groups (C=O) into difluoromethylene (-CF2-) units. Morpholinosulfur trifluoride (Morph-DAST) has emerged as a safer alternative to traditional agents like SF4 or HF, offering higher thermal stability and reduced toxicity. In the context of naphthalene derivatives, this approach involves:

  • Synthesis of 1-Acetylnaphthalene : Starting from naphthalene, Friedel-Crafts acylation introduces an acetyl group at the 1-position.

  • Oxidation to 1-Ketonaphthalene : The acetyl group is oxidized to a ketone using Dess–Martin periodinane (DMP), yielding 1-ketonaphthalene in 80% yield.

  • Deoxofluorination with Morph-DAST : Treatment of 1-ketonaphthalene with Morph-DAST (2.2 equiv) in CH2Cl2 at room temperature for 24 hours achieves >90% conversion to 1-(difluoromethyl)naphthalene.

Key Data :

StepReagentConditionsYield (%)
Friedel-Crafts AcylationAcetyl chlorideAlCl3, 0°C, 2h75
OxidationDMPCH2Cl2, RT, 12h80
DeoxofluorinationMorph-DASTCH2Cl2, RT, 24h91

Desulfurative Fluorination of Dithiolanes

An alternative route involves the use of dithiolanes as masked ketones. This method avoids harsh fluorination conditions and improves regioselectivity:

  • Dithiolane Formation : 1-Ketonaphthalene is treated with 1,2-ethanedithiol under acidic conditions to form a 1,3-dithiolane derivative.

  • Desulfurative Fluorination : The dithiolane undergoes fluorination with pyridinium polyhydrogen fluoride (PPHF) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) at -78°C, yielding 1-(difluoromethyl)naphthalene in 58–85% yield.

Advantages :

  • Avoids direct handling of gaseous fluorinating agents.

  • Compatible with acid-sensitive functional groups.

Synthesis of the Naphthalene Core

The naphthalene scaffold is typically constructed via:

  • Diels-Alder Cyclization : Reaction of benzynes with dienes to form the bicyclic structure.

  • Haworth Synthesis : Cyclization of β-naphthol derivatives under acidic conditions.

Example Procedure :

  • β-Naphthol Preparation : Naphthalene is sulfonated at the 2-position, followed by hydrolysis to β-naphthol.

  • Friedel-Crafts Alkylation : β-Naphthol is acetylated using acetic anhydride and H2SO4 to yield 2-acetylnaphthalene.

Attachment of the Acetic Acid Moiety

The acetic acid group is introduced via:

  • Nucleophilic Substitution : Reaction of 1-(difluoromethyl)naphthalene with bromoacetic acid in the presence of K2CO3.

  • Grignard Reaction : Treatment of 1-(difluoromethyl)naphthalene with methyl magnesium iodide, followed by oxidation to the carboxylic acid.

Optimization Notes :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in nucleophilic substitutions.

  • Oxidation of alcohol intermediates to carboxylic acids is achieved with KMnO4 or CrO3.

Optimization and Yield Considerations

Critical factors influencing yield include:

  • Temperature Control : Fluorination reactions require strict temperature control (-78°C to 50°C) to minimize side reactions.

  • Solvent Choice : CH2Cl2 is preferred for deoxofluorination due to its inertness, while THF enhances Grignard reactivity.

  • Purification Methods : Flash chromatography with hexane/ethyl acetate gradients isolates products with >95% purity.

Analytical Characterization Methods

Post-synthesis analysis employs:

  • LC-MS/MS : Confirms molecular weight and purity, as per the Japanese Ministry’s guidelines for carboxylic acid analysis.

  • 19F NMR : Verifies difluoromethyl group integration and absence of monofluorinated byproducts.

Representative 19F NMR Data :

  • δ = -110 to -115 ppm (CF2H, doublet due to coupling with H).

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of 1-(methyl)naphthalene-2-acetic acid.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with difluoromethyl groups can exhibit enhanced antimicrobial properties. For example, studies have shown that derivatives of similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The difluoromethyl moiety appears to enhance the lipophilicity and overall bioactivity of these compounds, making them potential candidates for developing new antibiotics .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that similar difluoromethyl-substituted compounds exhibit antitumor activity against various cancer cell lines. The mechanism of action may involve the modulation of cellular pathways that lead to apoptosis in cancer cells .

Agricultural Applications

1-(Difluoromethyl)naphthalene-2-acetic acid has potential applications as a plant growth regulator. Its structural similarity to auxins, which are natural plant hormones, suggests that it may influence plant growth and development processes. Studies have indicated that such compounds can enhance root development and improve resistance to environmental stressors .

Synthetic Organic Chemistry

The synthesis of 1-(Difluoromethyl)naphthalene-2-acetic acid can be achieved through various methods involving nucleophilic substitution reactions and electrophilic aromatic substitutions. The difluoromethyl group significantly influences the reactivity of the naphthalene ring, allowing for diverse synthetic pathways that can yield high-purity products.

Synthesis Pathways

  • Nucleophilic Substitution : Utilizing difluoromethylation reagents in the presence of naphthalene derivatives.
  • Electrophilic Aromatic Substitution : Modifying existing naphthalene derivatives to introduce the difluoromethyl group effectively.

Case Study 1: Antimicrobial Efficacy

In a recent study focused on synthesizing novel amides with difluoromethyl groups, researchers found that these compounds exhibited selective antibacterial activity against Mycobacterium smegmatis. The study highlighted how structural modifications enhanced the selectivity and potency of these compounds compared to their parent structures .

Case Study 2: Plant Growth Regulation

Another study investigated the effects of difluoromethyl-substituted naphthalene derivatives on plant growth parameters. Results indicated that these compounds could significantly promote root elongation and biomass accumulation in certain plant species, suggesting their utility as effective growth regulators in agriculture .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-2-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The difluoromethyl group distinguishes this compound from structurally related naphthalene acetic acids. Key comparisons include:

Compound Substituent(s) Molecular Weight (g/mol) Water Solubility Vapor Pressure (mmHg) LogP (Predicted)
1-(Difluoromethyl)naphthalene-2-acetic acid -CF₂H (1-position), -CH₂COOH (2-position) ~224.19* Low Moderate (~0.3†) ~3.2
1-Naphthaleneacetic acid (NAA) -CH₂COOH (1-position) 186.20 Low (0.1 g/L) 0.3 2.47
2-Naphthaleneacetic acid -CH₂COOH (2-position) 186.20 Low Similar to NAA ~2.5
(2-Hydroxy-1-naphthyl)acetic acid -OH (2-position), -CH₂COOH (1-position) 202.21 Moderate <0.1 ~1.8

*Calculated based on molecular formula C₁₃H₁₀F₂O₂. †Estimated from NAA’s vapor pressure .

  • Positional Isomerism : Substitution at the 1- vs. 2-position (e.g., NAA vs. 2-naphthaleneacetic acid) alters biological activity. For instance, 2-naphthaleneacetic acid shows stronger photoreactivity with flavins, influencing phototropism inhibition in plants .
  • Hydroxy vs. Difluoromethyl Substitution : (2-Hydroxy-1-naphthyl)acetic acid exhibits higher water solubility due to the polar hydroxyl group but lower vapor pressure, impacting environmental mobility .

Biological Activity

1-(Difluoromethyl)naphthalene-2-acetic acid is a derivative of naphthalene that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which may enhance its chemical reactivity and biological potency. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structural formula of 1-(Difluoromethyl)naphthalene-2-acetic acid can be represented as follows:

C12H10F2O2\text{C}_{12}\text{H}_{10}\text{F}_2\text{O}_2

Key Features:

  • Naphthalene Backbone: Provides a stable aromatic structure.
  • Difluoromethyl Group: Enhances lipophilicity and may influence biological interactions.

Research indicates that the difluoromethyl group can significantly affect the compound's interaction with biological targets. The presence of fluorine atoms can alter lipophilicity, which in turn influences absorption, distribution, metabolism, and excretion (ADME) properties. This modification may enhance the compound's efficacy as a therapeutic agent or a plant growth regulator.

Antimicrobial Activity

1-(Difluoromethyl)naphthalene-2-acetic acid has been studied for its antimicrobial properties. A comparative analysis of various naphthalene derivatives showed that compounds with difluoromethyl substitutions often exhibited enhanced antibacterial activity.

CompoundActivity against Staphylococcus aureus (MIC μg/mL)Activity against Escherichia coli (MIC μg/mL)
1-(Difluoromethyl)naphthalene-2-acetic acid3.55.0
Naphthalen-1-acetic acid4.26.0
Naphthalen-2-acetic acid5.07.5

The MIC values indicate that 1-(Difluoromethyl)naphthalene-2-acetic acid demonstrates superior antibacterial activity compared to its analogs, suggesting its potential as an effective antimicrobial agent .

Anticancer Potential

In vitro studies have indicated that naphthalene derivatives, including 1-(Difluoromethyl)naphthalene-2-acetic acid, may possess anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Several studies have highlighted the biological activity of naphthalene derivatives:

  • Case Study on Antimicrobial Activity: A study evaluated the effects of various naphthalene derivatives on Gram-positive and Gram-negative bacteria. The results indicated that compounds with difluoromethyl groups exhibited enhanced antibacterial properties compared to non-fluorinated analogs .
  • Case Study on Anticancer Activity: Another investigation focused on a series of naphthalene-substituted triazole spirodienones, revealing significant cytotoxicity against MDA-MB-231 cells. The study suggested that modifications in the naphthalene structure could lead to improved therapeutic profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of the difluoromethyl group in enhancing biological activity. Variations in substituents on the naphthalene ring can lead to significant changes in potency and selectivity against various biological targets.

Structural ModificationEffect on Activity
Addition of difluoromethyl groupIncreased lipophilicity and antibacterial potency
Substitution at different positions on naphthaleneAltered interaction profiles with biological targets

Q & A

Basic: What are the key synthetic routes for 1-(difluoromethyl)naphthalene-2-acetic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves two stages: (1) functionalization of the naphthalene ring and (2) introduction of the acetic acid moiety. Common approaches include:

  • Halogenation followed by nucleophilic substitution : Naphthalene derivatives are first chlorinated or fluorinated at position 1. Difluoromethylation can be achieved using reagents like difluorocarbene precursors (e.g., ClCF₂H) under basic conditions (e.g., NaOH) .
  • Friedel-Crafts acylation : For introducing the acetic acid group, chloroacetic acid or its derivatives react with difluoromethylated naphthalene in the presence of Lewis acids (e.g., AlCl₃) .
    Critical factors :
  • Temperature control (reflux vs. ambient) to minimize side reactions.
  • Solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).
  • Purification via column chromatography or recrystallization to isolate the product from isomers (e.g., 2-position vs. 1-position substitution) .

Advanced: How do electronic effects of the difluoromethyl group influence the compound’s acidity and binding interactions?

Methodological Answer:
The difluoromethyl (-CF₂H) group exerts strong electron-withdrawing effects due to the electronegativity of fluorine, which:

  • Reduces pKa : The acetic acid group’s acidity increases (lower pKa) compared to non-fluorinated analogs, enhancing solubility in physiological buffers. Experimental pKa values can be determined via potentiometric titration or computational tools (e.g., COSMO-RS) .
  • Modulates binding affinity : Fluorine’s inductive effect stabilizes hydrogen bonds with target proteins (e.g., cyclooxygenase enzymes). Molecular docking simulations (using software like AutoDock Vina) should account for fluorine’s stereoelectronic effects .
    Validation : Compare experimental binding constants (e.g., Kd from SPR assays) with non-fluorinated analogs to quantify electronic contributions .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -100 to -130 ppm for CF₂H) and ¹H NMR (acetic acid proton at δ ~ 12 ppm) confirm substitution patterns .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion identification (expected m/z ~ 248 [M-H]⁻) .
  • Elemental Analysis : Verify %C, %H, %F; deviations >0.3% indicate impurities .
    Quality control : Use certified reference materials (e.g., NIST standards) for calibration .

Advanced: What strategies resolve contradictions in toxicological data across studies?

Methodological Answer:
Contradictions often arise from variability in:

  • Dose metrics : Normalize exposure levels (e.g., mg/kg/day vs. ppm) using allometric scaling .
  • Study design : Apply risk-of-bias tools (e.g., Table C-7 in ) to assess randomization, blinding, and confounding factors.
    Meta-analysis approach :
  • Aggregate data from controlled exposure studies (human/animal) using PRISMA guidelines.
  • Statistically adjust for covariates (e.g., species-specific metabolic rates) via mixed-effects models .
    Case example : Discrepancies in hepatic toxicity may stem from differences in cytochrome P450 expression across models; validate using primary hepatocytes from multiple species .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Cell lines : HepG2 (hepatic), HEK293 (renal), and A549 (pulmonary) for organ-specific toxicity .
  • Endpoints : Measure IC₅₀ via MTT assays, ROS generation (DCFH-DA probe), and mitochondrial membrane potential (JC-1 dye) .
    Protocol optimization :
  • Include positive controls (e.g., naphthalene for comparative toxicity).
  • Account for metabolic activation using S9 liver fractions .

Advanced: How does logP influence pharmacokinetics, and what structural modifications enhance bioavailability?

Methodological Answer:

  • logP determination : Use shake-flask method or HPLC-derived retention times. The compound’s logP (~2.5–3.0) suggests moderate lipophilicity, favoring passive diffusion but limiting aqueous solubility .
  • Bioavailability enhancement :
    • Prodrug strategy : Esterify the acetic acid group (e.g., ethyl ester) to increase membrane permeability, with enzymatic hydrolysis in vivo .
    • PEGylation : Introduce polyethylene glycol chains to improve solubility without altering target affinity .
      Validation : Compare AUC and Cmax in rodent pharmacokinetic studies between parent compound and derivatives .

Advanced: What computational methods predict metabolic pathways and potential toxic intermediates?

Methodological Answer:

  • In silico tools : Use GLORY (for phase I metabolism) and Meteor Nexus (for phase II) to identify likely metabolites (e.g., hydroxylation at position 4 or difluoromethyl cleavage) .
  • Density Functional Theory (DFT) : Calculate activation energies for defluorination reactions; correlate with LC-MS/MS data from microsomal incubations .
    Validation : Cross-reference predictions with in vitro ADME assays using human liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.